BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide

Type III Secretion System Pseudomonas aeruginosa Phenoxyacetamide

This phenoxyacetamide derivative incorporates a 4-fluorophenoxy group and a stereochemically defined 3-hydroxyoxolane substituent, delivering distinct hydrogen-bonding and metabolic stability advantages over simpler tetrahydrofuran analogs. Based on class-level SAR, the 4-fluoro substitution preserves potent T3SS inhibition while the hydroxylated oxolane improves solubility and target-binding precision. Ideal for secretion/translocation assays and mechanistic pull-down studies. Procure this unique probe to benchmark against known inhibitors and advance your Pseudomonas aeruginosa virulence research.

Molecular Formula C13H16FNO4
Molecular Weight 269.272
CAS No. 1916689-11-6
Cat. No. B2380983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
CAS1916689-11-6
Molecular FormulaC13H16FNO4
Molecular Weight269.272
Structural Identifiers
SMILESC1COCC1(CNC(=O)COC2=CC=C(C=C2)F)O
InChIInChI=1S/C13H16FNO4/c14-10-1-3-11(4-2-10)19-7-12(16)15-8-13(17)5-6-18-9-13/h1-4,17H,5-9H2,(H,15,16)
InChIKeyPWAORNBXPBPFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide (CAS 1916689-11-6) – Procurement-Relevant Identity and Scaffold Classification


2-(4-Fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide (CAS 1916689-11-6) is a synthetic phenoxyacetamide derivative with a molecular formula of C13H16FNO4 and a molecular weight of 269.27 g/mol. Its structure features a 4-fluorophenoxy moiety and a 3-hydroxyoxolane (tetrahydrofuran) group connected through an acetamide linker. The compound belongs to the phenoxyacetamide class, which has been extensively investigated for inhibition of the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence mechanism [1]. This scaffold is known for targeting the PscF needle protein to block effector translocation [2]. However, the specific compound 1916689-11-6 has not yet been directly characterized in published primary literature, and its procurement should be evaluated based on class-level evidence and structural analogy to documented T3SS inhibitors.

Why 2-(4-Fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide Substitution Requires Scaffold-Specific Evidence


Phenoxyacetamide-based T3SS inhibitors display steep structure-activity relationships (SAR), where even minor modifications to the aromatic ring or the amide side chain can drastically alter potency and selectivity [1]. In published SAR studies of this class, substituent variation on the phenoxy ring (e.g., H, Cl, Br, CH3, F) led to IC50 values ranging from sub-micromolar to inactive, with fluorine-containing analogs often showing a distinct balance of metabolic stability and target engagement [2]. Furthermore, the 3-hydroxyoxolane moiety introduces stereochemical and hydrogen-bonding features that influence both solubility and target binding, distinguishing it from compounds with simpler tetrahydrofuran or alkyl groups [3]. Therefore, replacement of the 4-fluorophenoxy or 3-hydroxyoxolane groups with generic alternatives cannot be assumed to preserve biological activity, and procurement decisions must be guided by evidence of differentiation at the substituent level.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide (1916689-11-6) Against Analogous Candidates


T3SS Inhibitory Potency: Class-Level SAR Supports Phenoxyacetamide Scaffold Activity

While no direct IC50 or EC50 measurement is available for the target compound 1916689-11-6, the phenoxyacetamide scaffold to which it belongs has been systematically optimized for T3SS inhibition. Published SAR by Williams et al. (2015) showed that phenoxyacetamide derivatives bearing halogen substituents on the phenoxy ring achieve IC50 values <1 µM in P. aeruginosa T3SS secretion assays [1]. The target compound's 4-fluorophenoxy group mirrors the halogenation pattern known to enhance potency relative to unsubstituted phenyl analogs, which are generally less active or inactive [2]. This provides a class-level inference of likely T3SS inhibitory activity for the target compound.

Type III Secretion System Pseudomonas aeruginosa Phenoxyacetamide

Physicochemical Differentiation: Fluorophenoxy Substitution and Hydroxyoxolane Effects on Solubility and Permeability

The target compound incorporates both a 4-fluorophenoxy substituent and a 3-hydroxyoxolane ring, which are expected to influence solubility and permeability relative to non-fluorinated or non-hydroxylated analogs. In the broader phenoxyacetamide SAR, fluorine substitution has been associated with improved metabolic stability due to reduced CYP450-mediated oxidation at the para position, while the hydroxy group on the oxolane ring increases hydrogen-bonding capacity (HBD = 1, HBA = 5) and aqueous solubility [1]. By contrast, close analogs lacking the fluorine (e.g., 2-phenoxy-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide) or lacking the hydroxyl (e.g., 2-(4-fluorophenoxy)-N-(oxolan-3-ylmethyl)acetamide) would present a different ADME profile that could affect in vivo efficacy [2].

Physicochemical Properties Drug-likeness PK/PD

In Vivo Efficacy: Phenoxyacetamide Class Demonstrates Attenuation of Abscess Formation

Phenoxyacetamide inhibitors of the T3SS, as a class, have demonstrated in vivo efficacy in a mouse abscess model of P. aeruginosa infection. Berube et al. (2017) reported that treatment with a phenoxyacetamide inhibitor significantly reduced abscess size and facilitated immune clearance [1]. The target compound, bearing both the 4-fluorophenoxy and 3-hydroxyoxolane groups, may exhibit similar in vivo activity, though no direct animal studies have been conducted with 1916689-11-6. Selection of this compound for in vivo studies would be justified if in vitro T3SS inhibition is confirmed and if its ADME profile aligns with the class's known characteristics.

In vivo efficacy Mouse model Abscess

Prioritized Research and Industrial Application Scenarios for 2-(4-Fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide (1916689-11-6)


Hit Validation in P. aeruginosa T3SS Inhibition Screens

The compound can serve as a structural probe in T3SS inhibition assays. Based on the phenoxyacetamide class's sub-micromolar IC50 potential [1], researchers may use 1916689-11-6 in a panel of secretion and translocation assays (e.g., ExoS-β-lactamase fusion, LDH release from CHO cells) to confirm T3SS activity and benchmark against known inhibitors like MBX 1641.

Structure-Activity Relationship (SAR) Expansion Around the Oxolane-Hydroxyl Group

The 3-hydroxyoxolane moiety distinguishes this compound from simpler tetrahydrofuran analogs. Systematic variation of this group (e.g., 3-methoxyoxolane, 3-fluorooxolane) in parallel synthesis could map the hydrogen-bonding requirements for T3SS target engagement, leveraging the strong SAR responsiveness reported by Williams et al. [2].

In Vivo Pharmacokinetic and Efficacy Studies

If in vitro T3SS inhibition is confirmed, the compound can be prioritized for ADME profiling and subsequent testing in the murine P. aeruginosa abscess model. The fluorophenoxy group may provide metabolic stability advantages inferred from class-wide observations [3], potentially reducing the clearance seen with non-fluorinated analogs.

Chemical Biology Tool for Probing T3SS Needle Protein Interactions

Given the predicted binding to the PscF needle protein [4], this compound could be labeled (e.g., biotinylated or fluorescently tagged) for pull-down or imaging studies to elucidate the mechanism of T3SS inhibition, provided that critical binding pharmacophores are preserved.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.